REACTION_SMILES
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[BrH:17].[CH3:18][C:19](=[O:20])[OH:21].[c:1]1([CH3:16])[cH:2][c:3]([O:7][c:8]2[cH:9][cH:10][c:11]([O:14][CH3:15])[cH:12][cH:13]2)[cH:4][cH:5][cH:6]1>>[c:1]1([CH3:16])[cH:2][c:3]([O:7][c:8]2[cH:9][cH:10][c:11]([OH:14])[cH:12][cH:13]2)[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Oc2cccc(C)c2)cc1
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Name
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Type
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product
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Smiles
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Cc1cccc(Oc2ccc(O)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |